molecular formula C15H13N3O2 B1283158 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole CAS No. 14624-88-5

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

Cat. No.: B1283158
CAS No.: 14624-88-5
M. Wt: 267.28 g/mol
InChI Key: DKGAUUAVZGGUIJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H13N3O2, is characterized by a benzimidazole core substituted with benzyl, methyl, and nitro groups.

Scientific Research Applications

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

For 2-Methyl-5-nitro-1H-1,3-benzodiazole, skin contact should be immediately washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby affecting DNA replication and transcription processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can influence cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA gyrase and topoisomerase prevents the unwinding of DNA, thereby inhibiting DNA replication. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. The molecular interactions of this compound with biomolecules are crucial for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects highlight the potential of this compound for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of microbial infections. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the animal model and the route of administration. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with cellular targets, contributing to its overall biological effects. The impact on metabolic flux and metabolite levels is an important aspect of its biochemical analysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects. The distribution of this compound is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria and nucleus, where it interacts with key biomolecules involved in cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. The subcellular localization is essential for understanding the precise mechanisms of action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form 2-benzylbenzimidazole.

    Methylation: The benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate.

    Nitration: The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: m-Chloroperbenzoic acid, acetic acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Amino Derivatives: Formed by reduction of the nitro group.

    N-oxides: Formed by oxidation of the benzimidazole ring.

    Halogenated Derivatives: Formed by substitution reactions.

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the benzyl and nitro groups, resulting in different biological activities.

    5-Nitrobenzimidazole: Similar nitro group but lacks the benzyl and methyl substitutions.

    1-Benzylbenzimidazole: Lacks the nitro and methyl groups, affecting its reactivity and biological properties.

Uniqueness: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the nitro group contributes to its potential antimicrobial activity.

Properties

IUPAC Name

1-benzyl-2-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAUUAVZGGUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550198
Record name 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14624-88-5
Record name 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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